molecular formula C9H11Br2N3O B13910670 3,5-Dibromo-2-morpholinopyridin-4-amine

3,5-Dibromo-2-morpholinopyridin-4-amine

Cat. No.: B13910670
M. Wt: 337.01 g/mol
InChI Key: DPUZGDLCSOBPRN-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-morpholinopyridin-4-amine is a chemical compound with the molecular formula C9H11Br2N3O. It is characterized by the presence of two bromine atoms, a morpholine ring, and an amine group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-morpholinopyridin-4-amine typically involves the bromination of 2-morpholinopyridin-4-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-morpholinopyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a substituted pyridine derivative .

Scientific Research Applications

3,5-Dibromo-2-morpholinopyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-morpholinopyridin-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the morpholine ring and bromine atoms suggests potential interactions with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-morpholinopyridin-4-amine is unique due to the combination of bromine atoms and a morpholine ring attached to the pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H11Br2N3O

Molecular Weight

337.01 g/mol

IUPAC Name

3,5-dibromo-2-morpholin-4-ylpyridin-4-amine

InChI

InChI=1S/C9H11Br2N3O/c10-6-5-13-9(7(11)8(6)12)14-1-3-15-4-2-14/h5H,1-4H2,(H2,12,13)

InChI Key

DPUZGDLCSOBPRN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C(=C2Br)N)Br

Origin of Product

United States

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